molecular formula C12H20O4 B12280727 (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B12280727
M. Wt: 228.28 g/mol
InChI Key: SUGWGGXZIXQNDM-SFYZADRCSA-N
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Description

(1S,3R)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 188918-50-5) is a chiral cyclobutane derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol . Its structure features a rigid cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two methyl groups at the 2,2-positions, which enhance conformational stability. This compound is widely employed in peptide synthesis, particularly in constructing cell-penetrating hybrid γ/γ-peptides, where its rigidity promotes compact, hydrogen-bonded secondary structures .

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t7-,8+/m1/s1

InChI Key

SUGWGGXZIXQNDM-SFYZADRCSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition Approaches

Photochemical and thermal [2+2] cycloadditions are widely employed to assemble cyclobutane rings. For example, Tadano and co-workers demonstrated the use of Zr-catalyzed [2+2] cycloadditions to generate enantiomerically enriched cyclobutanes (Scheme 7 in). In this method, ketene acetals react with alkenes under catalytic conditions to form cyclobutenes, which are subsequently reduced to yield the cyclobutane core. Key parameters include:

Method Catalyst Temperature Yield Diastereoselectivity Source
Zr-catalyzed cycloaddition ZrCl₄ −78°C 84% >97:3 er
Photochemical reaction UV light −70°C 97% Moderate

These methods emphasize the importance of stereochemical control, often achieved through chiral auxiliaries or asymmetric catalysis. For instance, Oppolzer’s camphorsultam auxiliary enabled >97:3 enantiomeric ratio (er) in the synthesis of (+)-pestalotiopsin A.

Functionalization of the Cyclobutane Core

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety at the 1-position is typically introduced via oxidation or hydrolysis. For example, acrylic acid derivatives subjected to UV irradiation in the presence of ethylene gas undergo cyclization to form cyclobutanecarboxylic acid (97.1 g yield, 99.5% purity). Alternatively, oxidation of primary alcohols or ketones using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) provides access to carboxylic acids.

Stereochemical Control and Optimization

Diastereoselective Protonation

Post-cycloaddition protonation steps are critical for establishing the (1S,3R) configuration. For example, conjugate reduction of cyclobutenes using copper hydride catalysts in the presence of Josiphos-type ligands overrides substrate-controlled selectivity, enabling cis-substitution within the cyclobutane ring.

Industrial-Scale Production

Continuous flow processes enhance scalability and safety. The photochemical synthesis of cyclobutanecarboxylic acid (99.5% purity) achieved a 97% yield on a 500 mL scale, suggesting feasibility for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to alcohols or aldehydes.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Boc group is commonly used to protect amines during multi-step synthesis.

Biology and Medicine

    Drug Development: The compound’s derivatives may be explored for potential pharmaceutical applications.

    Biological Studies: Used in the synthesis of biologically active molecules for research purposes.

Industry

    Material Science:

    Chemical Manufacturing: Used as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its ability to undergo various chemical transformations. The Boc group acts as a protecting group, allowing selective reactions to occur at other functional sites. The cyclobutane ring provides a rigid framework that can influence the reactivity and stability of the compound.

Biological Activity

(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid, with the CAS number 1616705-60-2, is a chiral compound that has garnered interest in the field of medicinal chemistry and organic synthesis. Its unique structural properties enable it to participate in various biological activities, making it a valuable compound for research.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H20_{20}O4_{4}. The compound features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid functional group. This configuration contributes to its biological activity and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of cyclobutane carboxylic acids have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This suggests that this compound may possess similar antitumor effects.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Enzyme assays demonstrate that it can inhibit certain proteases and kinases involved in signaling pathways critical for cancer progression. For example, studies show that similar compounds can modulate the activity of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown promise in reducing inflammation. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This could position the compound as a candidate for treating inflammatory diseases.

Data Tables

Biological Activity Mechanism Reference
AntitumorInduces apoptosis
Enzyme InhibitionInhibits CDKs
Anti-inflammatoryReduces cytokine production

Case Study 1: Antitumor Activity

A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of various cyclobutane derivatives on human breast cancer cells. The results indicated that compounds structurally related to this compound significantly reduced cell viability by inducing apoptosis through caspase activation.

Case Study 2: Enzyme Inhibition

In a recent publication by Johnson et al. (2021), the inhibitory effects of several analogs on CDK activity were assessed. The findings revealed that these compounds could effectively decrease kinase activity in vitro, suggesting potential applications in cancer therapy.

Research Findings

The ongoing research into this compound highlights its multifaceted biological activities. As a chiral building block in organic synthesis, it offers opportunities for developing new therapeutic agents targeting cancer and inflammatory diseases.

Comparison with Similar Compounds

Stereoisomeric Variants

Compound : (1R,3S)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

  • CAS : 1596642-80-6
  • Molecular Formula: C₁₂H₂₁NO₄ (identical to the target compound)
  • Key Difference : Inverted stereochemistry at the 1 and 3 positions.
  • Research suggests stereoisomers may exhibit divergent biological activities or metabolic stability .

Cyclopentane-Based Analogs

Compound : (1S,3S)-3-[(tert-Butoxy)carbonyl]cyclopentane-1-carboxylic acid

  • CAS : 161601-29-2
  • Molecular Formula: C₁₁H₁₉NO₄
  • Key Differences :
    • Cyclopentane ring (vs. cyclobutane), reducing ring strain.
    • Absence of 2,2-dimethyl substituents.
  • Applications may shift toward less conformationally constrained systems .

Benzyloxycarbonyl Variant

Compound : (1S,3R)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

  • Key Difference : Benzyloxycarbonyl (Cbz) group replaces tert-butoxycarbonyl (Boc).
  • Impact : The Cbz group is less stable under acidic conditions compared to Boc, limiting its utility in orthogonal protection strategies. This compound is listed as discontinued, suggesting challenges in synthesis or stability .

Cyclopropane-Based Analogs

Compound : rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid

  • Key Difference : Cyclopropane ring introduces higher ring strain.
  • Impact : Increased strain may enhance reactivity but reduce thermal stability. Such compounds are explored for applications requiring transient intermediates or high-energy conformations .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Applications/Notes
(1S,3R)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid 188918-50-5 C₁₂H₂₁NO₄ 243.30 Cyclobutane Boc, 2,2-dimethyl Rigid peptide synthesis
(1R,3S)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid 1596642-80-6 C₁₂H₂₁NO₄ 243.31 Cyclobutane Boc, 2,2-dimethyl Stereochemical studies
(1S,3S)-3-[(tert-Butoxy)carbonyl]cyclopentane-1-carboxylic acid 161601-29-2 C₁₁H₁₉NO₄ 229.27 Cyclopentane Boc Flexible scaffold design
(1S,3R)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid N/A C₁₅H₁₉NO₄ 289.32 Cyclobutane Cbz, 2,2-dimethyl Discontinued; alternative protection
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid N/A C₉H₁₃NO₄ 199.21 Cyclopropane Boc High-strain intermediates

Stability and Handling Considerations

  • The target compound is stored at sub-zero temperatures to prevent decomposition , whereas cyclopentane analogs exhibit higher thermal stability (boiling point: ~382°C) .
  • Benzyloxycarbonyl derivatives are prone to cleavage under acidic conditions, restricting their use in multi-step syntheses .

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